(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate
Brand Name: Vulcanchem
CAS No.: 106064-07-7
VCID: VC20807331
InChI: InChI=1S/C21H25NO3.C6H8O7/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-8,10-13,16H,9,14-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-16-;
SMILES: CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O
Molecular Formula: C27H33NO10
Molecular Weight: 531.6 g/mol

(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate

CAS No.: 106064-07-7

Cat. No.: VC20807331

Molecular Formula: C27H33NO10

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-(2-(3-(Dimethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one citrate - 106064-07-7

Specification

CAS No. 106064-07-7
Molecular Formula C27H33NO10
Molecular Weight 531.6 g/mol
IUPAC Name 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium
Standard InChI InChI=1S/C21H25NO3.C6H8O7/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-8,10-13,16H,9,14-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-16-;
Standard InChI Key JCVIRKVOGNFVBQ-PLMZOXRSSA-N
Isomeric SMILES CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O
SMILES CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O
Canonical SMILES CC(=O)C(=CC1=CC=CC=C1)OC2=CC=CC=C2OCCC[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator